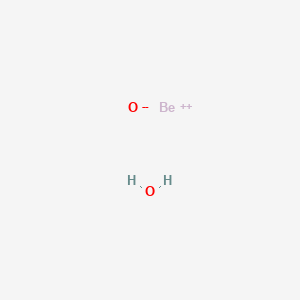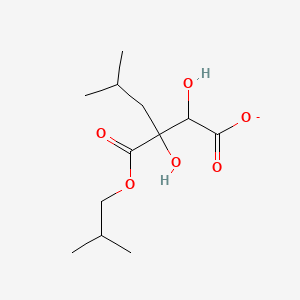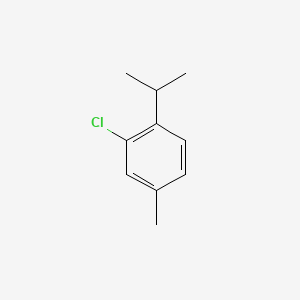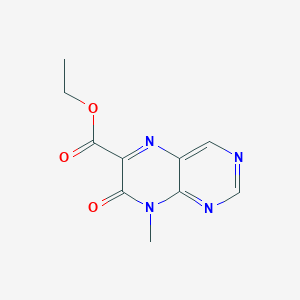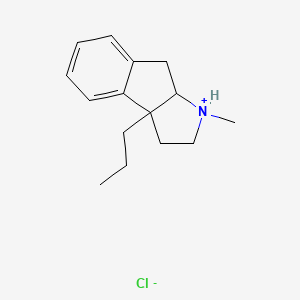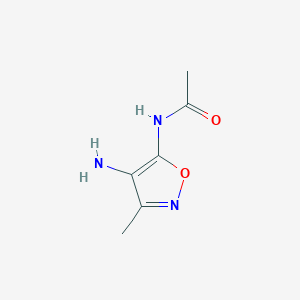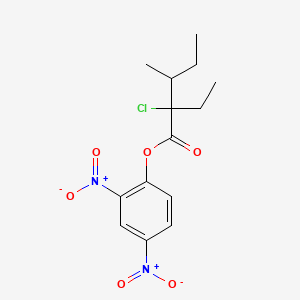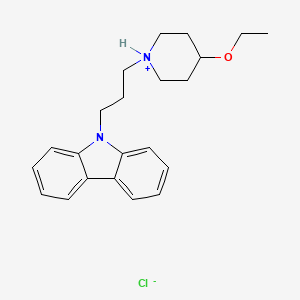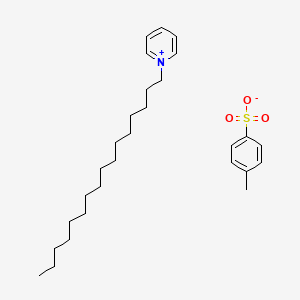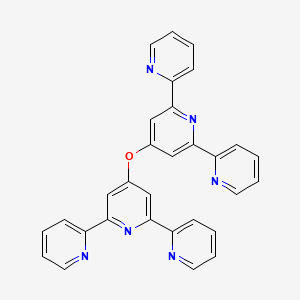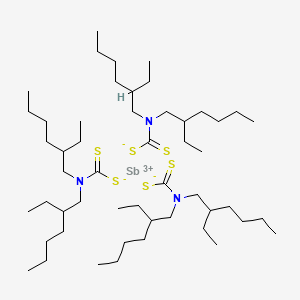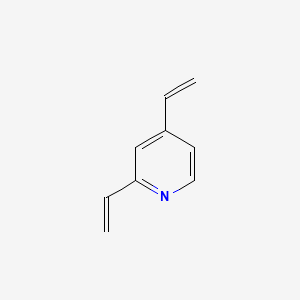
2,4-Divinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Divinylpyridine is an organic compound with the molecular formula C9H9N It is a derivative of pyridine, featuring two vinyl groups attached to the 2 and 4 positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Divinylpyridine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloropyridine with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic dehydrogenation of 2,4-dimethylpyridine, followed by the addition of vinyl groups. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,4-Divinylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into 2,4-dimethylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the vinyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: 2,4-Dimethylpyridine.
Substitution: Various substituted pyridines depending on the reagents used.
科学研究应用
2,4-Divinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is used in the development of biosensors and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2,4-Divinylpyridine involves its interaction with various molecular targets. The vinyl groups allow it to participate in polymerization reactions, forming long chains of repeating units. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways .
相似化合物的比较
4-Vinylpyridine: Similar in structure but with only one vinyl group.
2-Vinylpyridine: Also similar but with the vinyl group at the 2 position only.
2,4-Dimethylpyridine: Lacks the vinyl groups but has methyl groups at the 2 and 4 positions.
Uniqueness: 2,4-Divinylpyridine is unique due to the presence of two vinyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and polymers .
属性
CAS 编号 |
13959-32-5 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC 名称 |
2,4-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-6-10-9(4-2)7-8/h3-7H,1-2H2 |
InChI 键 |
DZPSSIZUIOHRNG-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=NC=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


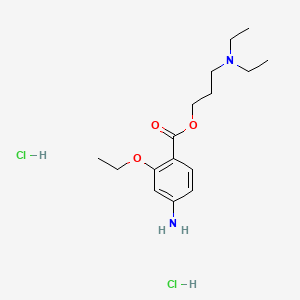
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
